molecular formula C7H9F3N4 B13025887 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B13025887
M. Wt: 206.17 g/mol
InChI Key: QNMRNIYWGJIYDX-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group and a tetrahydrotriazolopyridine ring system. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring efficient and sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activities and makes it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C7H9F3N4

Molecular Weight

206.17 g/mol

IUPAC Name

3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine

InChI

InChI=1S/C7H9F3N4/c8-7(9,10)6-13-12-5-4(11)2-1-3-14(5)6/h4H,1-3,11H2

InChI Key

QNMRNIYWGJIYDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NN=C(N2C1)C(F)(F)F)N

Origin of Product

United States

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